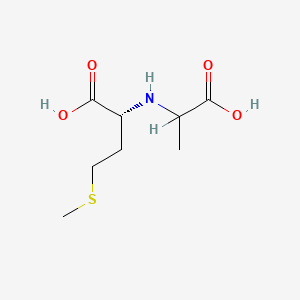

L-Methionine, N-(1-carboxyethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Methionine, N-(1-carboxyethyl)-, also known as L-Methionine, N-(1-carboxyethyl)-, is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Methionine, N-(1-carboxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methionine, N-(1-carboxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Dietary Supplementation

L-Methionine is an essential amino acid that cannot be synthesized by the human body, necessitating its intake through diet or supplements. It plays a crucial role in protein synthesis and serves as a precursor for other amino acids and important biomolecules like S-adenosylmethionine (SAMe), which is involved in methylation reactions.

2. Parenteral and Enteral Nutrition

The compound is utilized in parenteral and enteral nutrition formulations to support patients who cannot consume food orally. Its inclusion helps maintain nitrogen balance and supports metabolic functions in critically ill patients .

Pharmaceutical Applications

1. Hepatoprotection

Research indicates that L-Methionine can mitigate hepatotoxic effects from substances such as acetaminophen. A clinical study showed that patients treated with L-Methionine exhibited lower levels of liver enzymes compared to control groups, suggesting its protective role against drug-induced liver damage .

2. Anesthesia Recovery

L-Methionine has been studied for its potential to counteract the adverse effects of nitrous oxide anesthesia. In a controlled trial, patients receiving methionine demonstrated enhanced recovery of methionine synthase activity post-anesthesia, indicating its role in supporting enzymatic functions during recovery .

Biochemical Research

1. Enzymatic Assays

L-Methionine serves as a substrate in various enzymatic assays. For instance, a novel assay coupling adenosylmethionine synthetase to pyrophosphate detection has been developed for quantifying L-Methionine levels in biological samples. This method demonstrates high specificity and recovery rates, making it suitable for clinical diagnostics .

2. Structural Studies

Studies involving L-Methionine decarboxylase from Streptomyces have provided insights into the structural basis for substrate specificity and enzymatic mechanisms. Understanding these interactions can lead to advancements in enzyme engineering and biocatalysis .

Table 1: Summary of Clinical Applications of L-Methionine

Table 2: Enzymatic Activity Related to L-Methionine

Case Studies

Case Study 1: Acetaminophen Toxicity

A clinical trial involving patients with acetaminophen overdose demonstrated that administration of L-Methionine significantly reduced liver damage markers compared to standard treatments alone. The study highlighted the potential of L-Methionine as a therapeutic agent in managing drug toxicity .

Case Study 2: Anesthesia Management

In a double-blind study on patients undergoing surgery with nitrous oxide anesthesia, those receiving L-Methionine showed improved recovery metrics related to methionine synthase activity compared to controls. This suggests that preoperative supplementation may enhance postoperative recovery outcomes .

Propiedades

Número CAS |

99473-73-1 |

|---|---|

Fórmula molecular |

C8H15NO4S |

Peso molecular |

221.28 g/mol |

Nombre IUPAC |

(2R)-2-(1-carboxyethylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO4S/c1-5(7(10)11)9-6(8(12)13)3-4-14-2/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5?,6-/m1/s1 |

Clave InChI |

FBAHJDMPCMAQDG-PRJDIBJQSA-N |

SMILES |

CC(C(=O)O)NC(CCSC)C(=O)O |

SMILES isomérico |

CC(C(=O)O)N[C@H](CCSC)C(=O)O |

SMILES canónico |

CC(C(=O)O)NC(CCSC)C(=O)O |

Sinónimos |

N(2)-(1-carboxyethyl)methionine NCEM |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.